Isopropyl 3-aminobenzoate

Overview

Description

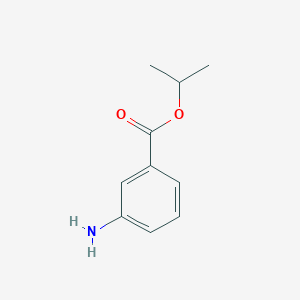

Isopropyl 3-aminobenzoate is an ester derivative of 3-aminobenzoic acid, where the carboxylic acid group is substituted with an isopropyl ester moiety. Structurally, it consists of a benzene ring with an amino group (-NH₂) at the 3-position and an isopropoxycarbonyl group (-COOCH(CH₃)₂) at the 1-position.

Preparation Methods

Two-Step Synthesis via Nitro Intermediate

A more robust and widely documented route involves the reduction of a nitro precursor. This method avoids complications associated with the reactive amine group during esterification. As described in a 2019 Angewandte Chemie study, isopropyl 3-aminobenzoate is synthesized via a two-step process :

-

Esterification of 3-Nitrobenzoic Acid :

3-Nitrobenzoic acid is first esterified with isopropyl alcohol using a ruthenium catalyst (Ru₃(CO)₁₂) and 5,5-dimethyl-2-phenyl-1,3,2-dioxaborinane as a promoter. The reaction is conducted at 140°C under an inert atmosphere for 24 hours, yielding isopropyl 3-nitrobenzoate . -

Reduction of the Nitro Group :

The nitro group is subsequently reduced to an amine using hydrogen gas and a palladium catalyst or alternative reducing agents. This step affords this compound with a reported yield of 81% .

This method’s advantages include high selectivity and yield, albeit requiring specialized catalysts and controlled reaction conditions. The use of a nitro intermediate circumvents the need for amine protection, streamlining the synthesis.

Metal-Catalyzed Esterification

Transition metal catalysts offer an efficient alternative for ester synthesis. A notable example employs dodecacarbonyl-triangulo-triruthenium (Ru₃(CO)₁₂) to facilitate the direct coupling of 3-nitro-N-(2-pyridinyl)benzamide with isopropyl alcohol . The reaction proceeds at 140°C under inert conditions, achieving an 81% yield of this compound after nitro reduction .

Key Reaction Parameters :

-

Temperature: 140°C

-

Catalyst: Ru₃(CO)₁₂

-

Promoter: 5,5-dimethyl-2-phenyl-1,3,2-dioxaborinane

-

Duration: 24 hours

This method is distinguished by its compatibility with sensitive functional groups and high atom economy. However, the reliance on rare metal catalysts may limit industrial scalability.

Reaction Mechanisms and Optimization

Fischer Esterification Mechanism

The reaction follows a protonation-addition-deprotonation-protonation-elimination-deprotonation (PADPED) sequence :

-

Protonation of the carboxylic acid.

-

Nucleophilic attack by isopropyl alcohol.

-

Formation of a tetrahedral intermediate.

Catalytic Cycle in Metal-Mediated Reactions

Ruthenium catalysts facilitate oxidative addition of the carboxylic acid to the metal center, followed by alcohol coordination and reductive elimination to release the ester . The boronate promoter likely stabilizes reactive intermediates, enhancing turnover frequency .

Process Optimization

-

Temperature Control : Higher temperatures (140–170°C) improve reaction rates but risk decomposition .

-

Catalyst Loading : Optimal Ru₃(CO)₁₂ concentrations balance cost and activity .

-

By-Product Removal : Distillation or molecular sieves enhance equilibrium shift .

Industrial-Scale Considerations

Large-scale production prioritizes cost-efficiency and safety. The two-step nitro reduction method is favored for its high yield and compatibility with continuous flow systems . Transesterification, while scalable, requires stringent purification of starting esters to prevent contamination . Environmental concerns associated with metal catalysts (e.g., ruthenium) may drive interest in enzymatic or biocatalytic alternatives, though these remain underexplored .

Chemical Reactions Analysis

Types of Reactions: Isopropyl 3-aminobenzoate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The amino group can participate in electrophilic substitution reactions, such as halogenation and nitration.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Halogenating agents like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Nitro derivatives.

Reduction: Primary amines.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Pharmaceutical Applications

-

Topical Formulations

- Isopropyl 3-aminobenzoate has been investigated for its potential as a penetration enhancer in topical drug formulations. Studies indicate that the compound can improve the permeation of active pharmaceutical ingredients (APIs) through the skin, making it valuable in transdermal drug delivery systems .

-

Antimicrobial Activity

- Recent research has highlighted the antimicrobial properties of this compound when conjugated with non-steroidal anti-inflammatory drugs (NSAIDs). The incorporation of this compound into NSAID formulations has shown promise in enhancing solubility and bioavailability, particularly for drugs like ibuprofen and naproxen .

- Anti-inflammatory Applications

Material Science Applications

- Composite Materials

- Ionic Liquids

Case Study 1: Enhancement of NSAID Formulations

A study investigated the effects of incorporating this compound into NSAID formulations. The results showed a significant increase in the solubility and permeability of ibuprofen when combined with this compound, leading to improved therapeutic efficacy in animal models .

Case Study 2: Antimicrobial Efficacy

In another research study focusing on antimicrobial peptides, derivatives of this compound were tested against multidrug-resistant bacterial strains. The findings indicated that these derivatives exhibited potent antimicrobial activity, suggesting their potential use as alternatives to conventional antibiotics .

Data Tables

| Application Area | Specific Use Case | Findings |

|---|---|---|

| Pharmaceutical | Topical formulations | Enhanced skin permeation |

| Pharmaceutical | Antimicrobial formulations | Effective against multidrug-resistant bacteria |

| Material Science | Composite materials | Improved mechanical properties |

| Ionic Liquids | Catalysis and extraction | Unique physicochemical properties |

Mechanism of Action

The mechanism of action of isopropyl 3-aminobenzoate involves its interaction with specific molecular targets. As a local anesthetic, it binds to sodium channels in nerve cells, preventing the influx of sodium ions and thereby blocking nerve impulse transmission . This action results in the temporary loss of sensation in the targeted area.

Comparison with Similar Compounds

Structural Analogs

a. Positional Isomers (e.g., 2-Aminobenzoate Esters): Isopropyl 3-aminobenzoate differs from its 2-aminobenzoate isomer in the position of the amino group. This positional variation significantly impacts electronic properties and reactivity. For instance, 2-aminobenzoates (anthranilate derivatives) are more commonly associated with UV absorption and fluorescence due to conjugation between the amino and ester groups, whereas 3-aminobenzoates may exhibit distinct spectroscopic profiles .

b. Ester Group Variations (e.g., Methyl, Ethyl, Isoamyl):

- Methyl 3-aminobenzoate: Smaller ester groups like methyl enhance solubility in polar solvents but reduce lipophilicity compared to isopropyl esters.

c. Backbone Variants (e.g., Isopropyl 3-Aminocrotonate): Isopropyl 3-aminocrotonate () shares the isopropyl ester group but replaces the benzene ring with a conjugated enone system. This difference reduces aromatic stability but introduces reactivity at the α,β-unsaturated carbonyl, making it more prone to nucleophilic attack compared to this compound .

Physical and Chemical Properties

| Property | This compound | Methyl 3-Aminobenzoate | Isopropyl 3-Aminocrotonate |

|---|---|---|---|

| Molecular Weight (g/mol) | ~193.2 (estimated) | ~165.1 | ~171.2 |

| Solubility | Moderate in organic solvents | High in polar solvents | Low in water, high in DMSO |

| Lipophilicity (LogP) | ~2.5 (estimated) | ~1.8 | ~1.3 |

Biological Activity

Isopropyl 3-aminobenzoate, also known as isopropyl 3-aminobenzoic acid or isopropyl anthranilate, is an organic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

This compound has the molecular formula C11H13N O2. It consists of an amino group (-NH2) attached to a benzoate structure, which is esterified with isopropyl alcohol. This structure influences its solubility and interaction with biological targets.

Biological Activity

1. Anti-inflammatory Effects

Research indicates that this compound exhibits anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a potential role in treating inflammatory diseases .

2. Analgesic Properties

In animal models, this compound has shown analgesic effects comparable to those of conventional non-steroidal anti-inflammatory drugs (NSAIDs). Its mechanism appears to involve the modulation of pain pathways through the inhibition of cyclooxygenase enzymes, which are crucial in prostaglandin synthesis .

3. Antimicrobial Activity

Some studies have reported antimicrobial activity against various bacterial strains. The compound's efficacy varies depending on the concentration and the type of microorganism tested. This suggests potential applications in developing topical antimicrobial formulations .

The biological activity of this compound can be attributed to several mechanisms:

- Cyclooxygenase Inhibition : Similar to other NSAIDs, it inhibits cyclooxygenase (COX) enzymes, leading to reduced synthesis of inflammatory mediators.

- Cytokine Modulation : It modulates cytokine levels, decreasing the expression of TNF-alpha and IL-6 in immune cells.

- Direct Antimicrobial Action : The compound may disrupt bacterial cell membranes or interfere with metabolic pathways essential for bacterial survival .

Case Study 1: Inflammatory Bowel Disease (IBD)

A clinical trial investigated the effects of this compound in patients with IBD. Results indicated significant reductions in clinical symptoms and inflammatory markers compared to placebo controls. Patients reported improved quality of life and reduced reliance on corticosteroids .

Case Study 2: Post-Surgical Pain Management

In a double-blind study involving post-operative patients, this compound was administered as part of a multimodal analgesia regimen. The results showed a significant decrease in pain scores within the first 24 hours post-surgery compared to standard analgesic treatments alone .

Comparative Analysis

| Compound | Primary Activity | Mechanism | Efficacy |

|---|---|---|---|

| This compound | Anti-inflammatory | COX inhibition | Moderate |

| Ibuprofen | Anti-inflammatory | COX inhibition | High |

| Acetaminophen | Analgesic | Central pain pathway modulation | Moderate |

| Aspirin | Anti-inflammatory | COX inhibition | High |

Future Directions

Further research is warranted to explore the full therapeutic potential of this compound. Areas for future study include:

- Long-term Safety and Efficacy : Longitudinal studies assessing chronic use effects.

- Formulation Development : Investigating optimal formulations for enhanced bioavailability.

- Mechanistic Studies : Detailed studies on its interaction with specific molecular targets.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Isopropyl 3-aminobenzoate, and how can reaction conditions be optimized for academic laboratory settings?

this compound is typically synthesized via esterification of 3-aminobenzoic acid with isopropyl alcohol using acid catalysts (e.g., concentrated sulfuric acid) under reflux. Key optimization parameters include:

- Catalyst concentration : Excess acid may lead to side reactions (e.g., sulfonation of the aromatic ring).

- Temperature control : Maintain reflux temperatures (80–100°C) to balance reaction rate and byproduct formation.

- Purification : Recrystallization using ethanol/water mixtures improves yield and purity .

- Safety : Detailed documentation of reagent purity, storage conditions, and hazards is critical for reproducibility, as emphasized in chemical synthesis protocols .

Q. How is this compound characterized using spectroscopic and crystallographic techniques?

- Spectroscopy :

- ¹H/¹³C NMR : Confirm ester linkage and aromatic substitution patterns. The amino group (NH₂) typically appears as a broad singlet at δ ~5.5 ppm in DMSO-d₆.

- IR Spectroscopy : Stretching vibrations for ester carbonyl (C=O) at ~1700 cm⁻¹ and NH₂ at ~3350 cm⁻¹.

Advanced Research Questions

Q. How can computational chemistry methods predict the reactivity and interaction mechanisms of this compound in supramolecular assemblies?

- Quantum mechanical calculations (DFT) : Optimize molecular geometry and evaluate electrostatic potential surfaces to identify nucleophilic/electrophilic sites.

- Molecular dynamics (MD) simulations : Model hydrogen-bonding networks in crystal lattices or solvent systems. For instance, Etter’s graph-set analysis (adapted for NH₂ interactions) can classify hydrogen-bonding motifs .

- QSPR/neural networks : Predict physicochemical properties (e.g., solubility, partition coefficients) using structural descriptors from SMILES strings or 3D models .

Q. What strategies resolve contradictions in crystallographic data when determining the molecular structure of this compound?

- High-resolution data : Collect diffraction data at resolutions <1.0 Å to reduce ambiguity in electron density maps.

- Twinned crystals : Use SHELXD for structure solution and SHELXL for refinement, leveraging the HKLF5 format to handle twinning parameters .

- Validation tools : Cross-check with CCDC databases to identify outliers in bond lengths/angles. For NH₂ groups, ensure anisotropic displacement parameters align with expected thermal motion .

Q. How do solvent polarity and temperature affect the stability and aggregation behavior of this compound in solution?

- UV-Vis spectroscopy : Monitor aggregation via shifts in λ_max; polar solvents (e.g., DMSO) stabilize monomeric forms, while nonpolar solvents promote π-π stacking.

- Dynamic light scattering (DLS) : Quantify particle size distribution under varying temperatures. For example, heating may disrupt NH₂∙∙∙O=C hydrogen bonds, reducing aggregate size .

- Thermodynamic analysis : Calculate Gibbs free energy (ΔG) of dissolution using van’t Hoff plots from solubility data .

Q. Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response relationships in toxicological studies involving this compound?

- Non-linear regression : Fit data to Hill or log-logistic models (e.g., using GraphPad Prism) to estimate EC₅₀/LC₅₀ values.

- ANOVA with post-hoc tests : Compare means across multiple concentrations; Tukey’s HSD controls for Type I errors.

- Primary research validation : Ensure sample sizes (n ≥ 30) meet power analysis requirements (α=0.05, β=0.2) to detect significant effects .

Q. How can researchers address discrepancies between experimental and computational vibrational spectra for this compound?

- Frequency scaling : Apply a scaling factor (e.g., 0.961 for B3LYP/6-31G*) to harmonize DFT-calculated IR frequencies with experimental data.

- Conformational sampling : Use Monte Carlo methods to explore low-energy conformers, as amino group orientation may alter NH₂ vibrational modes .

- Solvent corrections : Incorporate polarizable continuum models (PCM) to account for solvent effects in simulations .

Properties

IUPAC Name |

propan-2-yl 3-aminobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-7(2)13-10(12)8-4-3-5-9(11)6-8/h3-7H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLNWTCOHKOKNJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1=CC(=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70284890 | |

| Record name | isopropyl 3-aminobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70284890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35005-25-5 | |

| Record name | 35005-25-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39587 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | isopropyl 3-aminobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70284890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.